N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
説明
N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as CGP 3466B, is a small molecule drug that has shown potential in treating neurodegenerative diseases. It was first synthesized in 1996 by scientists at Novartis, and since then, it has been extensively studied for its neuroprotective properties.
作用機序
The exact mechanism of action of N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 3466B is not fully understood, but it is believed to work by inhibiting the activity of a family of enzymes called matrix metalloproteinases (MMPs). MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which are important for maintaining the structure and function of tissues. By inhibiting MMP activity, this compound 3466B may help prevent the breakdown of extracellular matrix proteins in the brain, which can lead to neuronal damage and death.
Biochemical and Physiological Effects
This compound 3466B has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for promoting neuronal survival and growth. It has also been shown to reduce inflammation in the brain, which can contribute to neurodegeneration.
実験室実験の利点と制限
One advantage of using N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 3466B in lab experiments is that it has been extensively studied and has a well-established safety profile. It has also been shown to be effective in various animal models of neurodegenerative diseases. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to develop more targeted therapies.
将来の方向性
There are several future directions for research on N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 3466B. One direction is to further investigate its mechanism of action and how it can be used to develop more targeted therapies for neurodegenerative diseases. Another direction is to explore its potential in treating other diseases such as stroke and traumatic brain injury. Additionally, there is a need for more clinical trials to determine its safety and efficacy in humans.
科学的研究の応用
N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 3466B has been studied extensively for its potential in treating various neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective properties, which means that it can help protect neurons from damage and death.
特性
IUPAC Name |
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-7-9-14(10-8-12)21(19,20)17(11-15(16)18)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAULMQHYUAOUIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。